Arylquin 1

Par-4 Secretagogue Potency Vimentin Binding

Arylquin 1 is the only 3-arylquinoline derivative that directly binds vimentin to displace and trigger Par-4 secretion at nanomolar concentrations. Unlike generic quinoline analogs, it uniquely induces lysosomal membrane permeabilization (LMP)-mediated cell death independently of caspases and ROS, making it an irreplaceable chemical probe for dissecting Par-4 paracrine signaling and overcoming radioresistance in GBM models.

Molecular Formula C17H16FN3
Molecular Weight 281.33 g/mol
Cat. No. B605598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylquin 1
SynonymsArylquin-1;  Arylquin 1;  Arylquin1; 
Molecular FormulaC17H16FN3
Molecular Weight281.33 g/mol
Structural Identifiers
InChIInChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
InChIKeyRHAQINSYYSNKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arylquin 1 for Cancer Research: Compound Profile and Procurement Specifications


Arylquin 1 (CAS: 1630743-73-5) is a synthetic 3-arylquinoline derivative and a potent, first-in-class secretagogue of the tumor suppressor protein Prostate Apoptosis Response-4 (Par-4) . It functions by binding to the intermediate filament protein vimentin, thereby displacing and triggering the secretion of Par-4 from normal cells . This secreted Par-4 acts in a paracrine manner, selectively binding to the cell surface receptor GRP78 on cancer cells to induce apoptosis, while leaving normal cells unaffected . The compound is a crystalline solid with a molecular weight of 281.33 g/mol, a purity of ≥98% (or 95% depending on supplier), and is typically supplied in milligram quantities for research use only .

Arylquin 1 Procurement: Why Structural Analogs and Generic Par-4 Modulators Are Not Interchangeable


Generic substitution is not feasible for Arylquin 1 due to its unique dual mechanism of action: it is both a Par-4 secretagogue and an inducer of lysosomal membrane permeabilization (LMP). While other compounds, such as chloroquine, are known to induce Par-4 secretion, their mechanism is p53-dependent and involves different vesicular transport pathways . In contrast, Arylquin 1 directly targets vimentin to displace Par-4, resulting in potent secretion at nanomolar concentrations . Furthermore, closely related 3-arylquinoline analogs, even those differing by a single functional group, exhibit significantly reduced or abrogated Par-4 secretagogue activity, underscoring the strict structure-activity relationship (SAR) required for this specific pharmacological effect . Therefore, substituting Arylquin 1 with a generic quinoline derivative or another Par-4 modulator will not replicate its unique, vimentin-targeted mechanism or its associated biological outcomes, rendering experimental data non-comparable.

Quantitative Evidence for Arylquin 1 Differentiation: A Head-to-Head Comparison Guide


Nanomolar Potency for Par-4 Secretion: Arylquin 1 vs. Chloroquine

Arylquin 1 induces robust Par-4 secretion from normal cells at nanomolar concentrations, a level of potency not reported for other known Par-4 secretagogues such as chloroquine. This high potency is directly attributed to its specific binding to vimentin .

Par-4 Secretagogue Potency Vimentin Binding

Cancer-Selective Apoptosis: Arylquin 1's Paracrine Killing Mechanism vs. Direct Cytotoxics

Arylquin 1 does not directly kill cancer cells at its effective secretagogue concentrations. Instead, it triggers the release of Par-4 from co-cultured normal cells, which then selectively induces apoptosis in cancer cells. This paracrine mechanism is validated by the complete loss of apoptotic effect when cancer cells are co-cultured with Par-4 knockout normal cells . This is a distinct mechanism from direct cytotoxic agents, offering a different avenue for therapeutic research.

Selective Apoptosis Paracrine Effect Tumor Selectivity

Lysosomal Membrane Permeabilization (LMP): Arylquin 1 Induces Non-Apoptotic Cell Death Resistant to Caspase Inhibitors

Beyond its secretagogue function, Arylquin 1 directly induces non-apoptotic cell death in cancer cells via lysosomal membrane permeabilization (LMP). This pathway is functionally distinct from classical apoptosis, as it is not inhibited by the pan-caspase inhibitor z-VAD-fmk, the necroptosis inhibitor necrostatin-1, or antioxidants like N-acetyl-l-cysteine (NAC) . In contrast, cell death is markedly prevented by cathepsin inhibitors and overexpression of HSP70, confirming the LMP mechanism .

Non-Apoptotic Cell Death Lysosomal Membrane Permeabilization Mechanism of Action

In Vivo Tumor Growth Inhibition: Arylquin 1 Efficacy in Colon Cancer and Glioblastoma Xenografts

Arylquin 1 demonstrates significant in vivo antitumor activity. In a mouse xenograft model using SW620 colon cancer cells, treatment with Arylquin 1 (10 mg/kg) significantly diminished tumor growth compared to vehicle control . Similarly, in an orthotopic glioblastoma (GBM) model using NU/NU nude mice, Arylquin 1 substantially reduced the growth of intracranially implanted GBM tumors . These results validate the translational potential of Arylquin 1 beyond simple in vitro assays.

In Vivo Efficacy Xenograft Model Colon Cancer Glioblastoma

Radiosensitization: Arylquin 1 Enhances the Efficacy of Radiotherapy in Glioblastoma

Arylquin 1 acts as a radiosensitizer, significantly enhancing the anti-tumor effect of radiotherapy in a glioblastoma model. In vivo experiments demonstrated that the combination of Arylquin 1 and radiotherapy resulted in a more substantial reduction of tumor growth compared to either treatment alone . This synergy suggests a potential application for Arylquin 1 in combination regimens where overcoming radioresistance is a key challenge.

Radiosensitizer Combination Therapy Glioblastoma

Procurement-Driven Application Scenarios for Arylquin 1 in Cancer Research


Elucidating Par-4 Secretion Mechanisms and Paracrine Apoptosis

Researchers studying the tumor suppressor Par-4 require a potent and specific secretagogue to dissect its paracrine signaling pathway. Arylquin 1 serves as the ideal chemical probe for this purpose, as its mechanism of displacing Par-4 from vimentin is well-defined . Its use allows for the controlled induction of Par-4 secretion from normal cells, enabling downstream studies on GRP78 receptor binding and selective apoptosis in co-cultured cancer cells . This application is directly supported by the foundational discovery and characterization of Arylquin 1.

Investigating Non-Apoptotic Cell Death via Lysosomal Membrane Permeabilization

For studies focused on alternative cell death pathways, Arylquin 1 is a critical tool to induce lysosomal membrane permeabilization (LMP)-mediated cell death. Its ability to trigger this pathway independently of caspases, necroptosis, and reactive oxygen species makes it a unique compound for teasing apart these complex signaling networks . Researchers can use Arylquin 1 to explore LMP in various cancer models and identify downstream effectors like cathepsins and HSP70, as validated by the compound's specific pharmacological profile .

Developing Novel Combination Therapies for Radioresistant Cancers

Arylquin 1 presents a valuable asset for research into overcoming radioresistance. Its demonstrated in vivo synergy with radiotherapy in a glioblastoma model provides a strong rationale for its use in preclinical combination studies . This scenario is ideal for researchers aiming to identify novel radiosensitizers or to validate mechanisms that enhance the efficacy of standard-of-care radiation in aggressive tumors like GBM .

Validating In Vivo Antitumor Efficacy in Xenograft Models

Arylquin 1 is a validated tool for in vivo oncology research. Its proven efficacy in reducing tumor growth in both subcutaneous colon cancer and orthotopic glioblastoma xenograft models makes it suitable for advanced preclinical studies [REFS-5, REFS-6]. Researchers can confidently procure this compound to assess its effects on tumor progression, metastasis, and survival in relevant animal models, bridging the gap between in vitro mechanism and potential translational application [REFS-5, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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